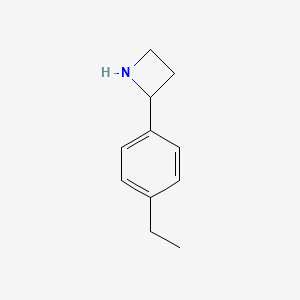
N-(2,5-dimethylphenyl)thian-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-dimethylphenyl)thian-4-amine is an organic compound with the molecular formula C13H19NS It is a derivative of thian-4-amine, where the phenyl ring is substituted with two methyl groups at the 2 and 5 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylphenyl)thian-4-amine typically involves the reaction of 2,5-dimethylphenylamine with thian-4-amine under specific conditions. One common method is the nucleophilic substitution reaction, where the amine group of 2,5-dimethylphenylamine attacks the electrophilic center of thian-4-amine. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound by continuously feeding the reactants into a reactor and collecting the product. The reaction conditions, such as temperature, pressure, and flow rate, are carefully controlled to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(2,5-dimethylphenyl)thian-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (for nitration), bromine (for bromination), and sulfuric acid (for sulfonation).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Nitro, halo, and sulfonyl derivatives.
Aplicaciones Científicas De Investigación
N-(2,5-dimethylphenyl)thian-4-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including heterocyclic compounds and pharmaceuticals.
Biology: The compound has potential antimicrobial properties and is being investigated for its ability to inhibit the growth of certain bacteria and fungi.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating infections and other diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity and stability.
Mecanismo De Acción
The mechanism of action of N-(2,5-dimethylphenyl)thian-4-amine involves its interaction with specific molecular targets. In antimicrobial applications, the compound may inhibit the synthesis of essential cellular components in bacteria and fungi, leading to cell death. The exact molecular pathways and targets are still under investigation, but it is believed that the compound interferes with key enzymes and proteins involved in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2,4-dimethylphenyl)thian-4-amine
- N-(2,6-dimethylphenyl)thian-4-amine
- N-(3,5-dimethylphenyl)thian-4-amine
Uniqueness
N-(2,5-dimethylphenyl)thian-4-amine is unique due to the specific positioning of the methyl groups on the phenyl ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds. The 2,5-dimethyl substitution pattern may enhance its stability and efficacy in certain applications compared to other isomers.
Propiedades
Fórmula molecular |
C13H19NS |
|---|---|
Peso molecular |
221.36 g/mol |
Nombre IUPAC |
N-(2,5-dimethylphenyl)thian-4-amine |
InChI |
InChI=1S/C13H19NS/c1-10-3-4-11(2)13(9-10)14-12-5-7-15-8-6-12/h3-4,9,12,14H,5-8H2,1-2H3 |
Clave InChI |
UPEQWOCUVQXSHY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C)NC2CCSCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


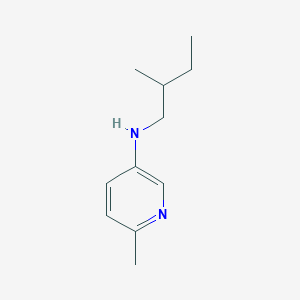
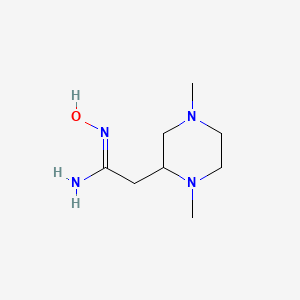
![[5-(2,2-Dimethylpropyl)-1,2-oxazol-3-yl]methanamine](/img/structure/B15274241.png)
![(5-{[(Oxolan-2-ylmethyl)amino]methyl}furan-2-yl)methanol](/img/structure/B15274252.png)

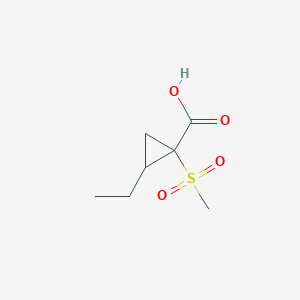
![7-ethyl-2-methoxy-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B15274269.png)

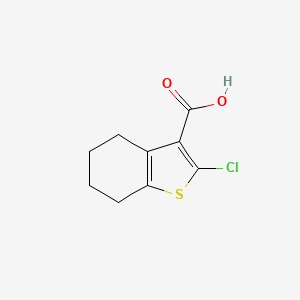
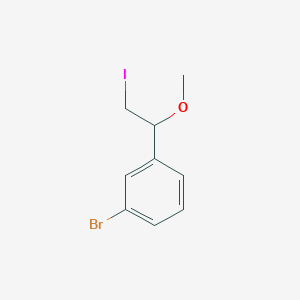
![(Cyclopropylmethyl)[(trimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B15274289.png)
![3-{[1-(3-Methoxyphenyl)ethyl]amino}propan-1-ol](/img/structure/B15274305.png)
![3-[(4,4-Dimethylcyclohexyl)methoxy]azetidine](/img/structure/B15274314.png)
